Chrysanthemaxanthin
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Overview
Description
Chrysanthemaxanthin is a carotenoid pigment with the molecular formula C40H56O3 and a molecular weight of 584.87 g/mol . It is a naturally occurring compound found in various plants, particularly in the flowers of Calendula officinalis . This compound is known for its golden yellow color and is structurally similar to other carotenoids like flavoxanthin and lutein epoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysanthemaxanthin can be synthesized through the acid-catalyzed reaction of parent carotenoid 5,6-epoxides . The preparation involves the use of specific reaction conditions, including the use of acid catalysts and controlled temperatures to ensure the formation of the desired epoxide structure.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the petals and florets of Calendula officinalis . The extraction process includes solvent extraction followed by chromatographic separation to isolate this compound from other carotenoids present in the plant material.
Chemical Reactions Analysis
Types of Reactions: Chrysanthemaxanthin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Chloroform, benzene, and acetone are frequently used solvents for these reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further analyzed using techniques like NMR and HPLC .
Scientific Research Applications
Chrysanthemaxanthin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carotenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in plant physiology and its antioxidant properties.
Medicine: Explored for its potential health benefits, including its antioxidant and anti-inflammatory effects.
Industry: Utilized as a natural colorant in the food and cosmetic industries due to its vibrant yellow color.
Mechanism of Action
The mechanism of action of chrysanthemaxanthin involves its interaction with various molecular targets and pathways. It primarily exerts its effects through its antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells . This compound also interacts with specific enzymes and receptors, modulating cellular responses and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- Flavoxanthin
- Lutein Epoxide
- Violaxanthin
- Neoxanthin
These compounds share similar structural features but differ in their specific configurations and functional groups, leading to variations in their chemical and biological properties .
Properties
CAS No. |
27780-11-6 |
---|---|
Molecular Formula |
C40H56O3 |
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(2S,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36-,40+/m0/s1 |
InChI Key |
JRHJXXLCNATYLS-SOOLLQOPSA-N |
Isomeric SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O |
Origin of Product |
United States |
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